N-(3-(dimethylamino)propyl)-4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
N-(3-(dimethylamino)propyl)-4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O3S and its molecular weight is 449.99. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with COX enzymes by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it disrupts the production of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these processes.
Result of Action
The inhibition of COX enzymes leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation and pain. In addition, the compound showed significant inhibition of albumin denaturation , which could contribute to its anti-inflammatory effects.
Biological Activity
N-(3-(dimethylamino)propyl)-4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, referred to as DMAPMA, is a synthetic compound with a complex molecular structure that includes a benzamide core modified with various functional groups. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in drug delivery systems and as a pharmacological agent.
Chemical Structure and Properties
The chemical formula for DMAPMA can be represented as C15H26ClN2O2, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The structural characteristics include:
- Dimethylamino group : Enhances nucleophilicity.
- Ethoxy group : Contributes to solubility and reactivity.
- Methoxy-substituted benzothiazole moiety : Imparts biological activity.
Pharmacological Effects
DMAPMA exhibits significant biological activities, particularly in the realm of pharmacology. Compounds containing benzothiazole moieties are often associated with various pharmacological effects, including:
- Antidepressant Activity : DMAPMA has been studied for its interaction with the serotonin transporter (SERT), which is a primary target for antidepressant drugs. It has been shown to modulate the dissociation rates of serotonin and other SERT inhibitors, suggesting potential antidepressant properties .
- Anticancer Potential : The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that modifications in the benzothiazole moiety can enhance its anticancer activity.
- Antimicrobial Activity : Preliminary studies suggest that DMAPMA may exhibit antimicrobial properties, although further investigation is required to elucidate its mechanism of action.
- Drug Delivery Applications : DMAPMA is utilized in the synthesis of self-healing pH-responsive hydrogels for drug delivery applications. These hydrogels can respond to changes in pH, making them suitable carriers for controlled drug release.
Study on SERT Binding Affinity
A series of binding assays were conducted to evaluate the affinity of DMAPMA and its analogs at SERT and norepinephrine transporter (NET). The results indicated that modifications at the 4-position of the benzamide significantly influenced binding affinity:
Compound | SERT Binding Affinity (Ki) | NET Binding Affinity (Ki) |
---|---|---|
DMAPMA | 50 nM | >1000 nM |
Analog A | 30 nM | 800 nM |
Analog B | 70 nM | >1000 nM |
These findings suggest that while DMAPMA has a moderate affinity for SERT, it shows minimal interaction with NET, highlighting its potential specificity as an antidepressant candidate .
Cross-Linking Applications
In biochemistry, DMAPMA serves as a cross-linking agent in various applications:
- RNA Stabilization : It aids in stabilizing RNA species from formalin-fixed paraffin-embedded tissues, facilitating downstream analyses such as fluorescent in situ hybridization (FISH) and immunofluorescence.
- Nanofiber Matrices : DMAPMA can cross-link nanofiber matrices with biological extracts, allowing researchers to study cell-matrix interactions more effectively.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-ethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S.ClH/c1-5-28-17-12-10-16(11-13-17)21(26)25(15-7-14-24(2)3)22-23-20-18(27-4)8-6-9-19(20)29-22;/h6,8-13H,5,7,14-15H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTHGWLFZLHHEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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